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Compound of Interest

Compound Name:
Dimethyl 2,2-

bis(hydroxymethyl)malonate

CAS No.: 35329-73-8

Cat. No.: B028501

Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of

Dimethyl 2,2-bis(hydroxymethyl)malonate, in comparison to its close analog, Diethyl 2,2-

bis(hydroxymethyl)malonate, and the parent ester, Dimethyl malonate.

This guide provides a comprehensive analysis of the anticipated NMR and IR spectra of

Dimethyl 2,2-bis(hydroxymethyl)malonate. Due to the limited availability of experimental

spectra for this specific compound, this guide leverages experimental data from its diethyl

analog, Diethyl 2,2-bis(hydroxymethyl)malonate, and the structurally related Dimethyl malonate

to predict its spectral features. This comparative approach allows for a robust estimation of the

chemical shifts and absorption frequencies for the target molecule.

Predicted and Experimental Spectral Data
The following tables summarize the predicted spectral data for Dimethyl 2,2-
bis(hydroxymethyl)malonate and the experimental data for the comparative compounds.
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Table 1: Predicted ¹H NMR Spectral Data for Dimethyl 2,2-bis(hydroxymethyl)malonate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.80 s 6H OCH₃

~3.90 d 4H CH₂OH

~3.0-4.0 (broad) s 2H CH₂OH

Table 2: Experimental ¹H NMR Spectral Data for Comparative Compounds

Compound
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Diethyl 2,2-

bis(hydroxymeth

yl)malonate

4.22 q 4H OCH₂CH₃

4.09-4.04 m 4H CH₂OH

2.99 s 2H CH₂OH

1.25 t 6H OCH₂CH₃

Dimethyl

malonate
3.74 s 6H OCH₃

3.48 s 2H CH₂

Table 3: Predicted ¹³C NMR Spectral Data for Dimethyl 2,2-bis(hydroxymethyl)malonate
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Chemical Shift (ppm) Assignment

~170 C=O

~64 CH₂OH

~62 C(CH₂OH)₂

~53 OCH₃

Table 4: Experimental ¹³C NMR Spectral Data for Comparative Compounds

Compound Chemical Shift (ppm) Assignment

Diethyl 2,2-

bis(hydroxymethyl)malonate[1]
169.58 C=O

63.54 CH₂OH

61.97 OCH₂CH₃

61.21 C(CH₂OH)₂

14.04 OCH₂CH₃

Dimethyl malonate 167.5 C=O

52.5 OCH₃

41.5 CH₂

Table 5: Predicted IR Spectral Data for Dimethyl 2,2-bis(hydroxymethyl)malonate

Frequency (cm⁻¹) Functional Group

3500-3200 (broad) O-H (alcohol)

~2960, ~2880 C-H (sp³)

~1740 C=O (ester)

~1250, ~1050 C-O (ester and alcohol)
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Table 6: Experimental IR Spectral Data for Diethyl 2,2-bis(hydroxymethyl)malonate

Frequency (cm⁻¹) Functional Group

3433 (broad) O-H (alcohol)

2982 C-H (sp³)

1790 C=O (ester)

1209, 1028 C-O (ester and alcohol)

Spectral Analysis and Prediction
The predicted spectra for Dimethyl 2,2-bis(hydroxymethyl)malonate are derived from the

established principles of NMR and IR spectroscopy and by direct comparison with its ethyl

ester analog and the parent dimethyl ester.

¹H NMR: The methyl protons of the ester group in Dimethyl malonate appear as a singlet at

3.74 ppm. Therefore, the corresponding protons in the target molecule are predicted to have

a similar chemical shift, around 3.80 ppm. The methylene protons of the hydroxymethyl

groups in the diethyl analog appear as a multiplet around 4.07 ppm. A similar signal, likely a

doublet due to coupling with the hydroxyl proton (if not exchanged), is expected for the

dimethyl ester around 3.90 ppm. The hydroxyl protons are expected to give a broad singlet,

the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR: The carbonyl carbon of the diethyl ester is at 169.58 ppm, and a similar value is

expected for the dimethyl ester.[1] The carbons of the hydroxymethyl groups and the

quaternary carbon in the diethyl analog are at 63.54 ppm and 61.21 ppm, respectively; these

are anticipated to be in a similar region for the dimethyl compound. The key difference will be

the signal for the ester methyl carbons, which, based on Dimethyl malonate (52.5 ppm), is

predicted to be around 53 ppm, replacing the ethyl signals of the diethyl analog.

IR Spectroscopy: The IR spectrum is expected to be dominated by a broad O-H stretching

band from the hydroxyl groups in the 3500-3200 cm⁻¹ region. A strong C=O stretching

absorption from the ester groups is predicted around 1740 cm⁻¹. This is slightly higher than

for the diethyl ester (1790 cm⁻¹), a common trend when moving from ethyl to methyl esters.
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The C-O stretching vibrations of the ester and alcohol functionalities will result in strong

bands in the fingerprint region, between 1250 cm⁻¹ and 1050 cm⁻¹.

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for compounds

such as Dimethyl 2,2-bis(hydroxymethyl)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the

solubility of the analyte and the desired chemical shift reference.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Instrument Setup and Data Acquisition:

The NMR spectra should be acquired on a spectrometer with a proton frequency of at

least 300 MHz.

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set

include the spectral width, the number of scans (typically 8-16 for good signal-to-noise),

the relaxation delay, and the acquisition time.

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to

single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a

longer relaxation delay are often required due to the lower natural abundance of ¹³C and

its longer relaxation times.

Data Processing:

The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.
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Phase correction and baseline correction are applied to the transformed spectrum.

The spectrum is referenced to the internal standard (TMS at 0 ppm).

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Setup and Data Acquisition:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

A background spectrum of the empty ATR crystal is recorded first.

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

The peaks are identified and their frequencies are recorded.

Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final

spectral analysis and interpretation.
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Caption: Workflow for NMR and IR Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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